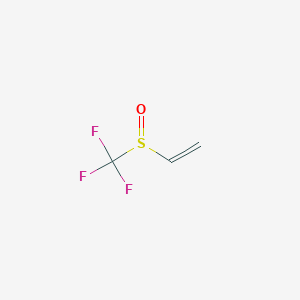

Trifluoromethanesulfinylethene

Description

Significance of Organosulfur and Organofluorine Compounds in Synthetic Chemistry

The fields of organosulfur and organofluorine chemistry have contributed immensely to the development of new synthetic methodologies and the creation of novel functional molecules. The incorporation of fluorine and sulfur atoms into organic frameworks can dramatically alter the parent molecule's physical, chemical, and biological properties. beilstein-journals.orgsioc.ac.cn

Fluorine, being the most electronegative element, imparts unique characteristics when incorporated into organic compounds. These effects include increased thermal stability, enhanced lipophilicity, and altered metabolic pathways, which are highly desirable traits in the design of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgoup.com The development of new reagents and methods for introducing fluorine or fluorine-containing groups into organic molecules is a rapidly advancing area of research. beilstein-journals.orgchinesechemsoc.org

Sulfur's utility in organic synthesis is vast, owing to its ability to exist in various oxidation states and to stabilize adjacent carbanions or carbocations. Sulfur-containing functional groups are pivotal intermediates in countless C-C bond-forming reactions and serve as versatile handles for further molecular transformations. jchemrev.com The combination of "soft" sulfur with "hard" fluorine creates a powerful synergy, leading to the development of bench-stable and highly effective reagents for fluorination and fluoroalkylation reactions. sioc.ac.cnacs.org The reactivity of these sulfur-based organofluorine reagents can be finely tuned by modifying substituents on the sulfur atom or by changing the number of fluorine atoms. sioc.ac.cn

| Element/Group | Key Properties & Significance in Synthetic Chemistry |

| Fluorine | Highest electronegativity; enhances metabolic stability, lipophilicity, and binding affinity of molecules. beilstein-journals.org |

| Sulfur | Multiple oxidation states; stabilizes reactive intermediates; acts as a versatile functional group handle. jchemrev.com |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing group; increases stability and lipophilicity; important in pharmaceuticals and agrochemicals. oup.comacs.org |

| Sulfoxide (B87167) (S=O) | Chiral center at sulfur; activates adjacent groups for nucleophilic attack; used as a chiral auxiliary. jchemrev.comchemrxiv.org |

The Role of Vinyl Sulfoxides in Modern Synthetic Strategies

Vinyl sulfoxides are powerful and versatile building blocks in organic synthesis. nih.gov Their value stems from the combined reactivity of the carbon-carbon double bond and the sulfinyl group. The sulfoxide group can act as a chiral auxiliary, enabling stereoselective transformations, and it activates the double bond for various reactions. jchemrev.com

Modern synthetic strategies utilize vinyl sulfoxides in a range of transformations, including:

Michael Additions: The electron-withdrawing nature of the sulfinyl group makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles.

Diels-Alder Reactions: Vinyl sulfoxides can function as dienophiles in [4+2] cycloaddition reactions, leading to the formation of complex cyclic systems. jchemrev.com

Sigmatropic Rearrangements: The sulfinyl group can participate in rearrangements, such as the sioc.ac.cnrsc.org-sigmatropic rearrangement, to form new C-C or C-O bonds. nih.gov

Precursors to other Functional Groups: The vinyl sulfoxide moiety can be transformed into other useful functional groups. For example, oxidation yields the corresponding vinyl sulfone, while reductive cleavage can remove the sulfur group entirely. nih.govresearchgate.net

The synthesis of vinyl sulfoxides can be achieved through various methods, including the oxidation of vinyl sulfides or the elimination of β-hydroxy sulfoxides. mdpi.com The development of stereoselective methods for their synthesis is a significant area of research, as the chirality at the sulfur atom can direct the stereochemical outcome of subsequent reactions. chemrxiv.org

Positioning Trifluoromethanesulfinylethene within the Landscape of Fluorinated Unsaturated Systems

Trifluoromethanesulfinylethene belongs to the broader class of fluorinated unsaturated systems, which are compounds containing both a C=C double bond and one or more fluorine atoms. The introduction of fluorine into unsaturated molecules creates valuable synthons for organic chemistry. beilstein-journals.org For example, α-fluoroketones, which can be synthesized from fluorinated olefins, are important building blocks. organic-chemistry.org

The defining feature of trifluoromethanesulfinylethene is the trifluoromethanesulfinyl group (CF₃S(O)-) attached to the vinyl moiety. This group is expected to have a profound impact on the molecule's reactivity compared to non-fluorinated vinyl sulfoxides.

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group. wikipedia.org This effect, relayed through the sulfur atom, would significantly increase the electrophilicity of the vinyl group, making it an exceptionally reactive Michael acceptor.

Stereochemical Influence: The bulky and electronically distinct trifluoromethanesulfinyl group could exert significant stereocontrol in reactions such as cycloadditions and conjugate additions.

Synthetic Potential: As a highly activated vinyl sulfoxide, trifluoromethanesulfinylethene could serve as a precursor to a variety of trifluoromethyl-containing compounds. The vinyl group provides a handle for carbon-carbon bond formation, while the trifluoromethanesulfinyl group introduces a key structural motif found in many bioactive molecules.

The synthesis of related fluorinated systems, such as vinyl fluorides, often involves specialized fluorination reagents and conditions to control stereoselectivity. organic-chemistry.org It is anticipated that the synthesis of trifluoromethanesulfinylethene would require careful management of reactive fluoro- and sulfur-containing intermediates.

Overview of Key Research Avenues and Challenges

While specific research on trifluoromethanesulfinylethene is not widely documented in publicly available literature, its structure points to several logical research avenues and inherent challenges. The primary challenge lies in the molecule's synthesis and handling, given its likely high reactivity.

Key Research Avenues:

Development of Synthetic Routes: A key goal would be to establish a reliable and scalable synthesis of trifluoromethanesulfinylethene. This would likely involve the addition of a trifluoromethanesulfinyl precursor across a protected acetylene, followed by deprotection, or the elimination reaction from a precursor like 1-chloro-2-trifluoromethanesulfinylethane (B1653460) or 1,2-dibromo-1-trifluoromethanesulfinylethane. cymitquimica.comguidechem.com

Exploration of Reactivity: A thorough investigation of its reactivity in fundamental organic reactions (e.g., Michael additions, Diels-Alder reactions, Heck couplings) would be crucial to establish its utility as a synthetic building block.

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of trifluoromethanesulfinylethene or its use in asymmetric catalysis would be a significant advance, leveraging the chirality of the sulfoxide.

Synthesis of Novel Fluorinated Compounds: Using trifluoromethanesulfinylethene as a platform to access novel and structurally diverse organofluorine and organosulfur compounds for applications in medicinal chemistry and materials science.

Anticipated Challenges:

Precursor Instability: The synthesis would likely rely on trifluoromethylsulfur reagents that can be unstable or difficult to handle.

Reactivity and Stability: The high electrophilicity conferred by the trifluoromethanesulfinyl group might render the molecule prone to polymerization or decomposition, complicating its isolation and storage.

Stereocontrol: Achieving high stereoselectivity in both the synthesis of the vinyl sulfoxide and its subsequent reactions presents a common challenge in this class of compounds. chemrxiv.org

Methodology Development: The unique combination of functional groups may require the development of new reaction conditions that are compatible with both the vinyl group and the sensitive trifluoromethanesulfinyl moiety.

| Research Area | Focus | Potential Challenges |

| Synthesis | Developing efficient and stereoselective routes to trifluoromethanesulfinylethene. | Precursor instability, product purification, control of side reactions. |

| Reactivity Studies | Investigating its performance in key organic reactions (e.g., cycloadditions, conjugate additions). | High reactivity leading to polymerization, difficulty in controlling reaction pathways. |

| Asymmetric Applications | Using the chiral sulfoxide to direct stereoselective outcomes. | Separation of diastereomers, development of enantioselective synthetic methods. |

| Applications | Employing it as a building block for complex fluorinated molecules. | Ensuring compatibility with multi-step synthetic sequences. |

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethylsulfinyl)ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWMMZJZQBAVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trifluoromethanesulfinylethene

Precursor-Based Synthetic Routes to Trifluoromethyl Vinyl Sulfoxides

The synthesis of trifluoromethanesulfinylethene often proceeds through the formation and subsequent modification of key precursors. These routes primarily involve the construction of a trifluoromethyl thioether which is then oxidized to the desired sulfoxide (B87167).

A prominent pathway to trifluoromethyl vinyl sulfoxide precursors begins with the coupling of a thiol with a trifluoromethyl source, typically trifluoromethyl iodide (CF₃I). A high-yielding approach utilizes 2-mercaptoethanol (B42355) as the starting thiol. thieme-connect.com The reaction with trifluoromethyl iodide is facilitated by a system of sodium sulfite (B76179) and sodium formate (B1220265) in a dimethylformamide (DMF) and water solvent mixture. thieme-connect.com This method effectively generates the key intermediate, 2-(trifluoromethylthio)ethanol.

An established laboratory procedure for the trifluoromethylthiolation of various thiols employs CF₃I in the presence of triethylamine (B128534) and sodium sulfite in solvents like acetonitrile (B52724) or DMF. researchgate.net This approach is notable for avoiding more hazardous reagents. researchgate.net While effective on a smaller scale, attempts to significantly increase the reaction size using the sodium sulfite/formate system have faced challenges related to effective stirring. researchgate.net

The general scheme for this coupling strategy is as follows: Step 1: Trifluoromethylthiolation HS-CH₂CH₂-OH + CF₃I → CF₃S-CH₂CH₂-OH + HI

Step 2: Conversion to Trifluoromethanesulfinylethene The resulting 2-(trifluoromethylthio)ethanol is then converted to the final vinyl sulfoxide product through subsequent oxidation and elimination steps.

The oxidation of trifluoromethyl vinyl sulfides to trifluoromethyl vinyl sulfoxides is the most critical and common method for their synthesis. nih.gov A primary challenge in this step is to achieve selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. nih.gov Several oxidant systems have been developed to address this.

Trifluoroperacetic Acid (TFPAA) : This reagent, often prepared in situ from trifluoroacetic acid (TFA) and hydrogen peroxide (H₂O₂), is effective for oxidizing trifluoromethyl sulfides. nih.gov It is known to react more rapidly and at lower temperatures than other peroxy acids. researchgate.netnih.gov Protocols using TFPAA have been developed that are suitable for multigram scale synthesis. nih.gov

Hydrogen Peroxide in Trifluoroacetic Acid : A highly selective method involves using 30% aqueous H₂O₂ in TFA as the solvent and activator. nih.gov TFA enhances the electrophilic character of the oxidant while simultaneously deactivating the resulting sulfoxide product against further oxidation, thus preventing sulfone formation. nih.govrsc.org This has been successfully applied in one-pot procedures where arene trifluoromethylthiolation is immediately followed by oxidation, achieving high yields. nih.govrsc.org

Oxone® : This potassium peroxymonosulfate-based oxidant can be used for the oxidation of aliphatic sulfides. researchgate.netnih.gov A specific application involves the oxidation of 2-(trifluoromethylthio)ethanol using Oxone® on a silica (B1680970) gel support. thieme-connect.com However, this method can be slow and presents challenges for scaling up due to the generation of waste by-products. researchgate.netnih.gov

meta-Chloroperoxybenzoic Acid (mCPBA) : While a common oxidant, mCPBA is sensitive to temperature, and its use frequently leads to the formation of trifluoromethylsulfone as a non-negligible byproduct. nih.gov

Table 1: Comparison of Oxidizing Agents for Trifluoromethyl Sulfide (B99878) Oxidation

| Oxidant System | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| H₂O₂ / TFA | 30% aq. H₂O₂, TFA solvent | High selectivity, prevents over-oxidation, suitable for one-pot synthesis. | Requires handling of corrosive TFA. | nih.govrsc.org |

| TFPAA | In situ from H₂O₂ and TFA | Rapid reaction at low temperatures, suitable for multigram scale. | Over-oxidation can still occur if not controlled. | researchgate.netnih.gov |

| Oxone® | SiO₂ support, CH₂Cl₂ solvent | Effective for certain aliphatic sulfides. | Slow reaction time, difficulties in scaling up, waste by-products. | thieme-connect.comresearchgate.netnih.gov |

Regioselective and Stereoselective Control in Trifluoromethanesulfinylethene Synthesis

Regio- and stereocontrol are critical aspects of advanced organic synthesis.

Regioselectivity : This refers to the control of the position of chemical bond formation. In the synthesis of substituted trifluoromethanesulfinylethene derivatives, such as 1-bromo-1-trifluoromethanesulfinylethene, the reaction must selectively place the substituent and the trifluoromethanesulfinyl group at the correct positions on the ethene backbone. americanelements.com Nucleophilic addition reactions involving related vinyl sulfoxide precursors have been shown to proceed with high regioselectivity. mdpi.com

Stereoselectivity : The sulfur atom in trifluoromethanesulfinylethene is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Standard synthetic methods typically produce a racemic mixture (an equal amount of both enantiomers). The development of stereoselective syntheses, which would yield an excess of one enantiomer, is a key goal in modern chemistry. ethz.ch Achieving this often requires the use of chiral starting materials, auxiliaries, or catalysts to control the three-dimensional arrangement of the final product. ethz.chnih.gov For example, the use of enantiopure chiral sulfides can lead to the formation of stereo-enriched products in other systems. nih.gov

Scalable Synthetic Protocols and Process Optimization

The transition from laboratory-scale synthesis to larger-scale production requires robust and optimized protocols.

The synthesis of trifluoromethyl vinyl sulfoxide from 2-mercaptoethanol and CF₃I has been reported to work well at the ten-gram scale, but further increases are hampered by practical issues such as inadequate stirring of the reaction mixture. researchgate.net Similarly, the oxidation step using Oxone® on a silica support is considered difficult to scale up due to the large amounts of solid support and waste generated. nih.gov

In contrast, methods demonstrating better scalability include the oxidation with TFPAA, which has been proven effective on a multigram scale. nih.gov Furthermore, the one-pot synthesis involving trifluoromethylthiolation followed by oxidation with H₂O₂ in TFA shows high efficiency and excellent yields (78–93%), indicating strong potential for process optimization and large-scale application. nih.gov Microwave-assisted reactions, noted for their rapid and clean nature in related syntheses, also offer a potential avenue for efficient production. organic-chemistry.org

Table 2: Scalability of Selected Synthetic Protocols

| Synthetic Method | Reported Scale | Advantages for Scale-up | Limitations for Scale-up | Citations |

|---|---|---|---|---|

| Thiol-Iodide Coupling (Sulfite/Formate) | ~10 grams | High-yielding at lab scale. | Stirring becomes ineffective at larger volumes. | researchgate.net |

| Oxidation with Oxone®/SiO₂ | Lab Scale | Simple setup. | Waste by-products, use of solid support media. | researchgate.netnih.gov |

| Oxidation with TFPAA | Multigram | Suitable for larger batches. | Requires careful control of reaction conditions. | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Analysis of Trifluoromethanesulfinylethene

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Analysis of Molecular Vibrations and Conformational Preferences

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for determining the structure and conformational preferences of molecules. umich.edubiointerfaceresearch.com For a molecule like Trifluoromethanesulfinylethene, vibrational analysis could elucidate the orientation of the trifluoromethanesulfinyl group relative to the vinyl group. Studies on similar molecules, such as peptides and other organic compounds, demonstrate the utility of combining experimental spectra with quantum chemical calculations to identify stable conformers and understand the forces governing their relative energies. umich.edubiointerfaceresearch.comnih.govmdpi.com The analysis of vibrational modes, particularly those involving the S=O, C=C, and C-S bonds, would be critical in defining the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. libretexts.orglibretexts.orgjeolusa.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental formula of Trifluoromethanesulfinylethene by providing a highly accurate mass measurement. jeolusa.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions, a crucial step in the identification of a novel compound.

Investigation of Electron Ionization and Chemical Ionization Fragmentation Patterns

Electron ionization (EI) and chemical ionization (CI) are common methods used to generate ions in a mass spectrometer, each producing distinct fragmentation patterns that offer structural insights. libretexts.orglibretexts.org For Trifluoromethanesulfinylethene, one could predict fragmentation pathways based on the stability of the resulting fragments. Cleavage of the C-S bond might be expected, leading to the formation of [CF₃SO]⁺ and [C₂H₃]⁺ ions. The fragmentation patterns of related trifluoromethyl sulfoxides have been studied and could serve as a basis for predicting the behavior of Trifluoromethanesulfinylethene under mass spectrometric conditions. nih.gov

Advanced Spectroscopic Techniques for Surface and Electronic Structure Probing (e.g., XPS, UPS, UV-Vis)

A deeper understanding of the electronic structure and surface properties of Trifluoromethanesulfinylethene could be achieved through advanced spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide information about the elemental composition and the electronic states of the atoms within the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy would reveal information about the electronic transitions within the molecule, which are related to the presence of the vinyl chromophore and its interaction with the trifluoromethanesulfinyl group. nih.govosf.iochemrevlett.com

While the synthesis of the precursor, Trifluoromethyl Vinyl Sulfide (B99878) (CF₃SCH=CH₂), has been reported, and general methods for the oxidation of sulfides to sulfoxides are well-established, the specific synthesis and subsequent comprehensive characterization of Trifluoromethanesulfinylethene have not been documented in the available scientific literature. nih.govacs.org Therefore, the detailed research findings and data tables required to construct the requested article remain speculative.

Mechanistic Insights into the Reactivity of Trifluoromethanesulfinylethene

Principles of Electron Transfer and Reaction Mechanisms in Organosulfur Chemistry

Organosulfur chemistry is characterized by a rich variety of reaction mechanisms, largely influenced by the sulfur atom's ability to exist in multiple oxidation states, ranging from nucleophilic low-valent states (S=-2) to electrophilic high-valent states (S=+6). rsc.org This versatility allows for both one-electron and two-electron transfer pathways, which are fundamental to understanding the reactivity of compounds like trifluoromethanesulfinylethene. rsc.org Electron transfer processes are central to the reactions of organosulfur cation radicals, which can be generated from their neutral precursors and act as key intermediates. tandfonline.comtandfonline.com For instance, the thianthrene (B1682798) cation radical (Th˙+) is known to participate in electron transfer reactions with various organic molecules, initiating carbocationic reaction pathways. tandfonline.comtandfonline.com

The reactivity patterns in organosulfur compounds are dictated by the specific functional group and its electronic environment. rsc.org In vinyl sulfoxides, the sulfinyl group (R-S(O)-) is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond. This makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles, a key feature of its reactivity. Conversely, the double bond can also act as a nucleophile in reactions with strong electrophiles. The oxidation state of the sulfur atom significantly influences the reaction rates and yields in processes like the Heck vinylation, where vinyl sulfoxides show different reactivity compared to vinyl sulfides or vinyl sulfones. organic-chemistry.org The stability of intermediates, such as sulfur radical cations, plays a crucial role in the mechanistic pathways, enabling unique transformations. nih.gov

Nucleophilic Addition Reactions of the Vinyl Sulfoxide (B87167) Moiety

The vinyl sulfoxide group in trifluoromethanesulfinylethene is a Michael acceptor, meaning the β-carbon of the vinyl group is electrophilic and readily undergoes conjugate (or 1,4-) nucleophilic addition. libretexts.org This reactivity is due to the electron-withdrawing nature of the trifluoromethanesulfinyl group, which polarizes the π-system of the double bond. libretexts.org The initial product of this addition is a resonance-stabilized enolate intermediate, which is then typically protonated on the α-carbon to yield the saturated product. libretexts.org

Vinyl sulfoxides react with various nitrogen-based nucleophiles. For example, treatment of phenyl vinyl sulfoxides with (dialkylamino)magnesium reagents, which are generated in situ from the reaction of a Grignard reagent with a secondary amine, leads to the formation of β-(dialkylamino) dithioacetals. acs.org This reaction provides a general method for preparing these derivatives. acs.org Similarly, primary amines react with α,β-unsaturated carbonyl compounds (a related class of Michael acceptors) in a conjugate addition fashion. testbook.com The nucleophilic nitrogen of the amine attacks the electrophilic β-carbon, leading to an imine derivative after a series of steps including proton transfer and elimination of water. testbook.com While specific studies on trifluoromethanesulfinylethene are limited, its behavior with N-nucleophiles is expected to follow these established patterns for activated alkenes. The use of hard N-nucleophiles is generally favored in reactions with substrates bearing fluorine atoms. cas.cnorganic-chemistry.org

Table 1: Representative Nucleophilic Addition of an N-Nucleophile to a Vinyl Sulfoxide

| Reactant | Nucleophile | Reagent | Product Type | Ref |

| Phenyl vinyl sulfoxide | Diethylamine | EtMgBr | β-(Dialkylamino) dithioacetal | acs.org |

Oxygen-based nucleophiles, such as alcohols and water, can add to the activated double bond of vinyl sulfoxides. Alcohols are generally weak nucleophiles, and their addition to α,β-unsaturated systems often requires an acid catalyst to activate the electrophile. testbook.comlibretexts.org The reaction of divinyl sulfoxide with water in the presence of catalytic amounts of alkali metal hydroxides yields ethoxy sulfoxides with terminal vinyl and/or hydroxy groups. researchgate.net This demonstrates the susceptibility of the vinyl group to attack by an O-nucleophile. In a related umpolung strategy, iridium enolates have been shown to react with O-nucleophiles, highlighting the fundamental reactivity between an activated carbon framework and an oxygen nucleophile. nih.gov

Sulfur-based nucleophiles readily react with vinyl sulfoxides. Alkyl vinyl sulfoxides react with sodium sulfide (B99878) and polysulfides in an aqueous medium to produce bis(alkylsulfinylethyl)sulfides and -polysulfides in good yields. researchgate.net This reaction proceeds via a nucleophilic addition mechanism where the sulfide or polysulfide anion attacks the β-carbon of the vinyl group. researchgate.net Microwave activation has been shown to enhance the rate and efficiency of these reactions. researchgate.net The hard and soft acid and base (HSAB) principle can be relevant here; while hard nucleophiles like O- and N-anions are often favored for reacting with fluorinated alkyl electrophiles, S-nucleophiles are effective in conjugate additions to activated alkenes like vinyl sulfoxides. cas.cn

Table 2: Reaction of Alkyl Vinyl Sulfoxides with Sulfur Nucleophiles

| Reactant | Nucleophile | Conditions | Product | Yield | Ref |

| Alkyl vinyl sulfoxides | Sodium sulfide/polysulfides | 50–55°C, 3 h, aqueous medium | bis(alkylsulfinylethyl)sulfides/polysulfides | Up to 75% | researchgate.net |

Electrophilic Functionalization of Trifluoromethanesulfinylethene

While the primary reactivity of the vinyl sulfoxide moiety is as an electrophile, the electron-rich double bond can also participate in electrophilic functionalization reactions, particularly with potent electrophiles. rsc.org The presence of the sulfur atom can stabilize adjacent positive charge, facilitating such reactions. For instance, phenyl vinyl sulfoxide can react as an α,β-dicarbocation equivalent with alkenes under Pummerer reaction conditions, involving an electrophilic ene-type reaction between a thionium (B1214772) ion and the alkene. rsc.org

The double bond of trifluoromethanesulfinylethene is susceptible to electrophilic addition by halogens, such as bromine (Br₂). This reaction proceeds through a mechanism common to alkenes, where the bromine molecule is polarized by the electron-rich π-bond. The alkene acts as a nucleophile, attacking the electrophilic bromine atom and displacing a bromide ion, which typically results in the formation of a cyclic bromonium ion intermediate. chegg.com The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the initial bond, leading to the anti-addition product. chegg.com

In the case of trifluoromethanesulfinylethene, this reaction yields 1,2-Dibromo-1-trifluoromethanesulfinylethane . guidechem.comsigmaaldrich.com The presence of the electron-withdrawing trifluoromethanesulfinyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, but the reaction still proceeds to give the di-brominated product.

Table 3: Product of Bromination of Trifluoromethanesulfinylethene

| Starting Material | Reagent | Product | CAS Number | Ref |

| Trifluoromethanesulfinylethene | Bromine (Br₂) | 1,2-Dibromo-1-trifluoromethanesulfinylethane | 1253123-65-7 | guidechem.comsigmaaldrich.comsigmaaldrich.com |

Cycloaddition Chemistry Involving Trifluoromethanesulfinylethene

Trifluoromethanesulfinylethene, with its electron-deficient double bond, is a versatile substrate for various cycloaddition reactions. The strong electron-withdrawing nature of the trifluoromethanesulfinyl group polarizes the C=C bond, making it an active participant in reactions that form cyclic structures.

Cyclopropanation Reactions of Trifluoromethyl(sulfinyl)ethylenes

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, and trifluoromethyl(sulfinyl)ethylenes have been shown to be effective substrates for this purpose. Research has demonstrated that the cyclopropanation of these ethylenes can be achieved using α-bromo- or α,α-dibromo 1,3-dicarbonyl compounds. researchgate.netresearchgate.net This method provides access to cyclopropanes that bear a trifluoromethylsulfinyl group, which are valuable building blocks in medicinal and materials chemistry. researchgate.net The reaction proceeds by the addition of a carbene or carbenoid, generated from the dicarbonyl compound, across the activated double bond of the sulfinylethylene.

Table 1: Examples of Cyclopropanation Precursors

| Reagent Type | Specific Example | Resulting Structure |

|---|---|---|

| α-bromo 1,3-dicarbonyl | Ethyl 2-bromoacetoacetate | Substituted cyclopropyl (B3062369) ketone |

This table is illustrative of the types of reagents used in cyclopropanation reactions as described in the literature.

Investigation of [m+n] Cycloaddition Pathways

A cycloaddition reaction is a chemical process in which two or more unsaturated molecules combine to form a cyclic adduct. openstax.org These reactions are classified by the number of π-electrons from each component that participate in the ring formation, denoted as [m+n].

Due to its electronic properties, trifluoromethanesulfinylethene is a prime candidate for participating as the 2π-electron component in various cycloadditions. The most studied of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene (4π-electron system) reacts with a dienophile (2π-electron system). uc.pt The electron-deficient nature of trifluoromethanesulfinylethene makes it a potent dienophile.

Other higher-order cycloadditions, such as [4+3] cycloadditions which provide access to seven-membered rings, are also mechanistically plausible. organicreactions.org In these reactions, trifluoromethanesulfinylethene could potentially react with a three-carbon, 2π-electron cationic partner like an oxyallyl cation. organicreactions.org While the Diels-Alder reaction is well-established, investigations into other cycloaddition pathways involving trifluoromethanesulfinylethene continue to be an area of interest for constructing complex cyclic and heterocyclic systems. williams.eduacademie-sciences.fr

Transition Metal-Catalyzed Transformations of Trifluoromethanesulfinylethene

Transition metal catalysis offers powerful tools for forming new carbon-carbon bonds under mild conditions. Palladium-catalyzed reactions, in particular, have been instrumental in the functionalization of alkenes like trifluoromethanesulfinylethene. nih.gov

Arylation via Heck Reaction with Perfluoroalkyl Vinyl Sulfoxides

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi-res.com Perfluoroalkyl vinyl sulfoxides, including trifluoromethanesulfinylethene, are highly reactive substrates for this transformation due to their strongly polarized double bond. mdpi.comresearchgate.net

In 2015, research by Sokolenko and co-workers detailed the Heck-type arylation of trifluoromethyl vinyl sulfoxide with various aryl iodides. mdpi.comresearchgate.net Palladium(II) acetate (B1210297) was identified as the most effective catalyst for this reaction. researchgate.netresearchgate.net The process yielded a series of (E)-1-aryl-2-(trifluoromethylsulfinyl)ethylenes with high stereoselectivity. researchgate.net It was observed that electron-deficient aryl iodides provided higher yields. researchgate.net A notable side-reaction is the formation of styrenes, which occurs through an alternative β-elimination pathway where the perfluoroalkylsulfinyl group is lost instead of a hydride. mdpi.com The potential for sulfur-containing olefins to poison palladium catalysts makes the success of these reactions particularly significant. mdpi.comresearchgate.net

Table 2: Heck Reaction of Trifluoromethyl Vinyl Sulfoxide with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodonitrobenzene | (E)-1-(4-Nitrophenyl)-2-(trifluoromethylsulfinyl)ethene | 74 |

| 2 | Methyl 4-iodobenzoate | Methyl 4-(2-((trifluoromethyl)sulfinyl)vinyl)benzoate | 70 |

| 3 | 4-Iodobenzonitrile | 4-(2-((Trifluoromethyl)sulfinyl)vinyl)benzonitrile | 65 |

| 4 | 1-Iodo-4-methoxybenzene | (E)-1-(4-Methoxyphenyl)-2-(trifluoromethylsulfinyl)ethene | 45 |

Data sourced from studies on the arylation of perfluoroalkyl vinyl sulfoxides. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Heck reaction, palladium catalysis enables a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations. sigmaaldrich.com These reactions have become essential tools in modern organic synthesis. nih.gov

The application of these other named cross-coupling reactions to trifluoromethanesulfinylethene is less documented than the Heck reaction. A primary challenge remains the potential for the sulfur atom in the sulfoxide to coordinate strongly with the palladium catalyst, leading to catalyst deactivation or "poisoning". researchgate.net However, the development of specialized ligands and reaction conditions continues to expand the scope of what is possible. sigmaaldrich.com For instance, palladium-catalyzed cross-coupling has been successfully used to convert aryl triflates to alkylarenes using trialkylaluminiums and to couple cyclopropenyl esters with Csp2 iodides, demonstrating the broad utility of these methods. rsc.orgrsc.org Further research may lead to the successful application of a wider range of palladium-catalyzed cross-coupling reactions for the derivatization of trifluoromethanesulfinylethene.

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.inmasterorganicchemistry.com These transformations can be prompted by heat, light, or catalysts and often proceed through carbocation, carbanion, or radical intermediates. organic-chemistry.org Common examples include the Wagner-Meerwein, Pinacol, Beckmann, and Wolff rearrangements. libretexts.org

Specific studies focusing on the rearrangement and isomerization reactions of trifluoromethanesulfinylethene are not extensively reported in the chemical literature. However, based on its functional groups, certain transformations can be postulated. The sulfoxide moiety itself can be susceptible to rearrangement, such as the Mislow-Evans rearrangement, although this typically applies to allylic sulfoxides. The presence of the electron-withdrawing trifluoromethyl group and the sulfinyl group creates a unique electronic environment that could potentially lead to novel skeletal reorganizations under specific reaction conditions. Any such reaction would likely involve complex mechanistic pathways influenced by the stability of potential intermediates. numberanalytics.com Further investigation is required to explore and characterize the specific rearrangement and isomerization chemistry of this compound.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

Typically, the investigation of reaction mechanisms involves the determination of key parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These values provide critical insights into the feasibility and rate of a chemical transformation. For instance, a lower activation energy signifies a faster reaction rate. Similarly, the thermodynamic parameters of a reaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the chemical equilibrium and the spontaneity of the reaction.

In the context of trifluoromethanesulfinylethene, which possesses both a reactive double bond and an electron-withdrawing trifluoromethanesulfinyl group, it is expected to participate in various reaction types, most notably cycloaddition reactions. The stereoselectivity and regioselectivity of such reactions are dictated by the subtle interplay of kinetic and thermodynamic factors. For example, in a Diels-Alder reaction, one might observe a kinetically controlled product formed at lower temperatures, while a more stable, thermodynamically controlled product may predominate at higher temperatures.

Computational chemistry, employing methods such as Density Functional Theory (DFT), serves as a powerful tool to model reaction pathways and calculate the associated energetic barriers and thermodynamic properties. Such studies would be invaluable in elucidating the reactivity of trifluoromethanesulfinylethene. They could provide detailed energy profiles for concerted versus stepwise mechanisms, the influence of solvent on reaction rates, and the relative stabilities of various transition states and intermediates.

However, at present, no specific studies containing these detailed research findings or corresponding data tables for the reactions of trifluoromethanesulfinylethene have been published. The scientific community has yet to report on the kinetic and thermodynamic landscapes that define the chemical behavior of this particular compound. Future research in this area would be essential for a comprehensive understanding of its reactivity and for harnessing its potential in synthetic organic chemistry.

Theoretical and Computational Chemistry Studies of Trifluoromethanesulfinylethene

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations have been instrumental in characterizing the electronic and molecular properties of trifluoromethanesulfinylethene. These computational methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.comrsc.org This approach is effective for predicting the ground-state properties of chemical systems. youtube.com For trifluoromethanesulfinylethene, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and other fundamental properties. These calculations often show excellent agreement with experimental data when available. nih.gov

DFT methods are utilized to model various aspects of chemical compounds, from their behavior in the solid state to their potential applications in pharmaceuticals. nih.gov The versatility of DFT allows for the simulation of complex systems, providing valuable information on thermodynamic stability and reaction pathways. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other chemical species. youtube.comtaylorandfrancis.com

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.com Analysis of the HOMO-LUMO gap provides insights into the molecule's kinetic stability and chemical reactivity. elifesciences.org For trifluoromethanesulfinylethene, FMO analysis helps to identify the most likely sites for nucleophilic and electrophilic attack, guiding the prediction of its reaction mechanisms.

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating, Nucleophilic |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting, Electrophilic |

Charge Density Distribution and Electrostatic Potential Mapping

The charge density distribution within a molecule provides a detailed view of how electrons are shared between atoms. wikipedia.org In trifluoromethanesulfinylethene, the highly electronegative fluorine and oxygen atoms significantly influence this distribution, creating a complex electronic landscape. This distribution can be visualized through electrostatic potential (ESP) maps, which highlight regions of positive and negative charge on the molecular surface. elifesciences.org

ESP maps are valuable for predicting intermolecular interactions, as they indicate where a molecule is likely to attract or repel other species. elifesciences.org Red regions on an ESP map signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Molecules can exist in various spatial arrangements, known as conformations, which can interconvert through rotation around single bonds. researchgate.net Conformational analysis is the study of the energies and stabilities of these different conformations. soton.ac.uknih.gov For trifluoromethanesulfinylethene, computational methods are used to explore its potential energy surface, identifying the most stable conformers and the energy barriers between them. mdpi.com

Understanding the conformational preferences of trifluoromethanesulfinylethene is essential, as the molecule's shape can significantly impact its physical properties and biological activity. semanticscholar.org These studies often involve scanning the potential energy surface by systematically changing key dihedral angles and calculating the energy at each point. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful means to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, and any intermediate structures, researchers can gain a detailed understanding of how a reaction proceeds.

Transition State Characterization and Activation Energy Determination

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure is critical in determining the rate of the reaction. Computational methods, such as DFT, are used to locate these transition state structures and calculate their energies. ijcce.ac.ir

The energy difference between the reactants and the transition state is the activation energy, which is a crucial factor in determining the reaction rate. By calculating activation energies for different possible pathways, chemists can predict which reaction is most likely to occur. Time-dependent DFT (TD-DFT) can also be employed to study excited-state reactions. youtube.com

Reaction Coordinate Diagrams and Reaction Pathway Analysis

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses along a reaction pathway. youtube.comyoutube.com The y-axis typically represents the potential energy, while the x-axis, or the reaction coordinate, represents the progress of the reaction, often corresponding to changes in bond lengths and angles. wikipedia.orgyoutube.com These diagrams are invaluable for understanding the kinetics and thermodynamics of a chemical reaction. libretexts.org

For trifluoromethanesulfinylethene, a reaction coordinate diagram could be constructed to analyze its reactivity, for example, in an electrophilic addition reaction across the carbon-carbon double bond. The diagram would illustrate the energy of the reactants (trifluoromethanesulfinylethene and an electrophile), the transition state, any intermediates, and the final products. youtube.com The highest point on the reaction pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.comlibretexts.org

Illustrative Reaction Coordinate Diagram for the Electrophilic Addition to Trifluoromethanesulfinylethene

| Reaction Stage | Description | Relative Energy (kcal/mol) |

| Reactants | Trifluoromethanesulfinylethene + Electrophile (e.g., HBr) | 0 |

| Transition State 1 | Initial association and bond breaking/formation | +25 |

| Intermediate | Carbocation intermediate | +10 |

| Transition State 2 | Nucleophilic attack by bromide | +15 |

| Products | 1-bromo-1-(trifluoromethanesulfinyl)ethane | -10 |

Note: The values in this table are hypothetical and for illustrative purposes only.

By analyzing the reaction pathway, computational chemists can predict the most likely mechanism for a given reaction. This involves identifying the lowest energy path from reactants to products and characterizing the structures of all transition states and intermediates along that path.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, such as its conformational changes and interactions with its environment. youtube.com

In the context of trifluoromethanesulfinylethene, MD simulations could be employed to understand its behavior in different solvents. For instance, a simulation could model a single trifluoromethanesulfinylethene molecule in a box of water molecules. youtube.com The simulation would track the positions and velocities of all atoms over a period of time, revealing how the molecule rotates, vibrates, and translates, and how it forms intermolecular interactions (like hydrogen bonds) with the surrounding water molecules.

Parameters from a Hypothetical Molecular Dynamics Simulation of Trifluoromethanesulfinylethene in Water

| Parameter | Description | Simulated Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | The temperature at which the simulation is run | 298 K |

| Pressure | The pressure at which the simulation is run | 1 atm |

| Solvent | The medium in which the molecule is simulated | Water (SPC model) |

| Radial Distribution Function g(r) | Describes how the density of solvent varies as a function of distance from the solute | Peak at 3.2 Å for S-O(water) |

Note: The values in this table are hypothetical and for illustrative purposes only.

These simulations can provide insights into properties like the solvation free energy, diffusion coefficient, and the preferred conformational states of the molecule in solution.

In Silico Prediction of Spectroscopic Parameters

In silico methods, meaning "performed on computer or via computer simulation," are widely used to predict the spectroscopic properties of molecules. youtube.com These predictions are a valuable tool for interpreting experimental spectra and for identifying unknown compounds. Computational chemistry software can calculate various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

For trifluoromethanesulfinylethene, quantum chemical calculations could be used to predict its 1H, 13C, and 19F NMR spectra. By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted. Similarly, by calculating the vibrational frequencies of the molecule, its IR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data for Trifluoromethanesulfinylethene

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| 1H NMR | Chemical Shift (δ, ppm) for vinyl protons | 6.2, 6.5, 6.8 | 6.1, 6.4, 6.7 |

| 13C NMR | Chemical Shift (δ, ppm) for C=C carbons | 125.4, 130.1 | 124.9, 129.8 |

| 19F NMR | Chemical Shift (δ, ppm) for CF3 group | -75.2 | -74.9 |

| IR Spectroscopy | Vibrational Frequency (cm-1) for C=C stretch | 1620 | 1625 |

| IR Spectroscopy | Vibrational Frequency (cm-1) for S=O stretch | 1100 | 1105 |

Note: The values in this table are hypothetical and for illustrative purposes only.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Modern computational methods can often provide predictions that are in excellent agreement with experimental results.

Advanced Synthetic Applications and Chemical Transformations of Trifluoromethanesulfinylethene

Trifluoromethanesulfinylethene as a Versatile Synthetic Building Block (Synthon)

Trifluoromethanesulfinylethene serves as a powerful synthon, a building block used to introduce specific structural motifs into a target molecule. Its utility stems from the electron-withdrawing nature of the trifluoromethanesulfinyl group, which activates the double bond for various nucleophilic and cycloaddition reactions. This activation facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, making it a key intermediate in the synthesis of a wide array of fluorinated organic compounds.

One of the prominent applications of trifluoromethanesulfinylethene is in Diels-Alder reactions, a type of [4+2] cycloaddition. numberanalytics.com In these reactions, it acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. numberanalytics.comiitk.ac.in The stereochemistry of the resulting cycloadduct is highly controlled, a consequence of the concerted mechanism of the Diels-Alder reaction. iitk.ac.in The regioselectivity of the reaction, which determines the orientation of the substituents on the newly formed ring, is influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Generally, electron-withdrawing groups on the dienophile, such as the trifluoromethanesulfinyl group, increase the reaction rate. units.it

The versatility of trifluoromethanesulfinylethene extends to its participation in other cycloaddition reactions and as a precursor for various functional group transformations. The presence of the trifluoromethyl group often enhances the biological activity and material properties of the resulting molecules.

Asymmetric Synthesis and Chiral Induction using Trifluoromethanesulfinylethene

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. cuhk.edu.hk Trifluoromethanesulfinylethene has proven to be a valuable reagent in this field, enabling the synthesis of chiral fluorinated compounds. The trifluoromethyl group can significantly influence the stereochemical outcome of a reaction, leading to high levels of enantioselectivity. numberanalytics.com

The use of chiral auxiliaries, catalysts, or reagents in conjunction with trifluoromethanesulfinylethene allows for the controlled formation of one enantiomer over the other. numberanalytics.com For instance, chiral amines and their derivatives are widely used as chiral building blocks and catalysts in asymmetric synthesis. sigmaaldrich.com The inherent chirality of the sulfinyl group in trifluoromethanesulfinylethene can also be exploited to induce chirality in the products of its reactions. This process, known as chiral induction, is a powerful strategy for creating stereocenters with high fidelity.

Recent research has focused on the development of catalytic asymmetric methods for the functionalization of molecules containing the trifluoromethylthio (SCF3) group. nih.gov These methods often involve the use of chiral ligands in combination with metal catalysts to achieve high enantioselectivity. nih.gov The development of such methods for trifluoromethanesulfinylethene and related compounds opens up new avenues for the synthesis of complex, enantiomerically pure fluorinated molecules.

Development of Complex Fluorinated Organic Architectures

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. Trifluoromethanesulfinylethene serves as a key starting material for the construction of complex fluorinated organic architectures. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

The reactivity of the double bond in trifluoromethanesulfinylethene allows for its incorporation into larger, more complex molecular frameworks through various carbon-carbon bond-forming reactions. These reactions can be used to build intricate ring systems and introduce multiple stereocenters. The resulting fluorinated compounds often exhibit unique properties that are desirable in materials science and medicinal chemistry.

Chemical Modifications to Related Fluorinated Sulfur Compounds

The trifluoromethanesulfinyl group in trifluoromethanesulfinylethene can be chemically transformed into other important fluorine-containing sulfur functional groups, further expanding its synthetic utility.

Oxidation to Trifluoromethanesulfonylethene (B1425254)

Oxidation of the sulfinyl group in trifluoromethanesulfinylethene yields trifluoromethanesulfonylethene. This transformation converts the sulfoxide (B87167) to a sulfone, which is an even more powerful electron-withdrawing group. This increased electron-withdrawing character further activates the double bond, making trifluoromethanesulfonylethene a highly reactive Michael acceptor and dienophile. The synthesis of trifluoromethanesulfonates can be achieved under mild conditions using reagents like trifluoromethanesulfonic anhydride. google.com

Reduction to Trifluoromethyl Vinyl Sulfide (B99878)

Reduction of the sulfinyl group in trifluoromethanesulfinylethene provides trifluoromethyl vinyl sulfide. mdpi.com This transformation converts the sulfoxide to a sulfide. Trifluoromethyl vinyl sulfide is also a valuable synthetic intermediate, participating in a variety of reactions to introduce the trifluoromethylthio (SCF3) group into organic molecules. mdpi.com

Applications in Heterocyclic Synthesis (e.g., Thiophenes, Oxadiazoles)

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are ubiquitous in nature and form the core of many pharmaceuticals and functional materials. uou.ac.insciencepublishinggroup.com Trifluoromethanesulfinylethene and its derivatives are valuable precursors for the synthesis of various fluorinated heterocyclic systems.

Thiophenes: Fluorinated thiophenes are an important class of heterocycles with applications in organic electronics and medicinal chemistry. clockss.orgacs.org While direct synthesis routes using trifluoromethanesulfinylethene are not extensively documented in the provided results, the general principles of thiophene (B33073) synthesis suggest its potential. Thiophene synthesis often involves the cyclization of functionalized precursors. organic-chemistry.orgmdpi.com For instance, a common strategy involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. The reactive nature of trifluoromethanesulfinylethene could allow it to participate in cycloaddition or condensation reactions to form thiophene rings. clockss.org

Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocycles known for their diverse biological activities. mdpi.com The synthesis of fluorinated 1,3,4-oxadiazoles has been reported, often starting from fluorinated carboxylic acid hydrazides. sctunisie.org While a direct role for trifluoromethanesulfinylethene in oxadiazole synthesis is not immediately apparent from the search results, its derivatives could potentially be converted into intermediates suitable for oxadiazole ring formation. For instance, the trifluoromethyl group is a desirable substituent in many bioactive oxadiazoles. mdpi.com Various methods exist for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, often involving the cyclization of amidoximes or the reaction of nitriles with hydroxylamine (B1172632) derivatives. organic-chemistry.orgd-nb.info

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Trifluoromethanesulfinylethene | Conjugated Diene | Six-membered ring cycloadduct | Diels-Alder Reaction |

| Trifluoromethanesulfinylethene | Oxidizing Agent | Trifluoromethanesulfonylethene | Oxidation |

| Trifluoromethanesulfinylethene | Reducing Agent | Trifluoromethyl Vinyl Sulfide | Reduction |

| Aryl Amidoxime | Trifluoroacetimidoyl Chloride | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole | Cyclization |

Potential in Medicinal Chemistry Building Block Synthesis

Trifluoromethanesulfinylethene, while a specific and not widely documented compound, holds significant potential as a versatile building block in medicinal chemistry. This promise stems from the unique properties imparted by the trifluoromethylsulfinyl group and the reactive vinyl moiety. The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. ossila.comjeyamscientific.inresearchgate.net It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. jeyamscientific.in

The trifluoromethanesulfinyl group is strongly electron-withdrawing, which activates the vinyl group for various chemical transformations. Specifically, trifluoromethyl vinyl sulfoxide, a closely related compound, is a potent Michael acceptor. thieme-connect.comresearchgate.net This reactivity allows for the conjugate addition of a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the (trifluoromethylsulfinyl)ethyl moiety into a larger molecule. thieme-connect.com This addition reaction is a powerful tool for constructing more complex molecular scaffolds that are central to many pharmacologically active compounds.

The synthesis of novel heterocyclic compounds, which are core structures in many drugs, can be facilitated using precursors like trifluoromethanesulfinylethene. For instance, the reaction of trifluoromethyl vinyl sulfoxide with various amines leads to the formation of β-aminoethyl trifluoromethyl sulfoxides, which can be further cyclized to generate piperazines or other nitrogen-containing heterocycles. nih.govrsc.org These heterocyclic systems are ubiquitous in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.

The table below illustrates the potential reactions of trifluoromethanesulfinylethene with various nucleophiles, highlighting its utility as a building block for creating precursors to medicinally relevant scaffolds.

| Nucleophile | Reactant | Product | Potential Application |

| Amine | Trifluoromethanesulfinylethene | β-Aminoethyl trifluoromethyl sulfoxide | Synthesis of piperazines, morpholines, and other N-heterocycles. nih.govrsc.org |

| Alcohol | Trifluoromethanesulfinylethene | β-Alkoxyethyl trifluoromethyl sulfoxide | Introduction of flexible ether linkages in drug candidates. |

| Thiol | Trifluoromethanesulfinylethene | β-Thioethyl trifluoromethyl sulfoxide | Formation of sulfur-containing analogues of bioactive molecules. |

Role in Agrochemistry and Materials Science Applications

The advantageous properties of fluorine-containing compounds also extend to the fields of agrochemistry and materials science, suggesting a significant role for trifluoromethanesulfinylethene and its derivatives.

In agrochemistry , the introduction of fluorinated groups into pesticides, herbicides, and fungicides can dramatically enhance their efficacy and stability. ossila.comyoutube.com Approximately 25% of licensed herbicides incorporate fluorine atoms. jeyamscientific.in The strong carbon-fluorine bond contributes to increased thermal stability and resistance to degradation under environmental conditions. youtube.com The trifluoromethyl group, in particular, is a common feature in modern agrochemicals. The trifluoromethanesulfinyl moiety can be considered a valuable pharmacophore for the design of new active ingredients. The reactivity of the vinyl group in trifluoromethanesulfinylethene allows for its incorporation into a variety of molecular frameworks, potentially leading to the discovery of new classes of crop protection agents with improved performance profiles. nih.govbiesterfeld.no For example, the addition of heterocyclic amines to trifluoromethanesulfinylethene could yield compounds with potential fungicidal or insecticidal activity.

In materials science , the unique electronic properties and thermal stability of fluorinated compounds are highly sought after. jeyamscientific.in Polymers and advanced materials derived from fluorinated monomers often exhibit desirable characteristics such as chemical inertness, low surface energy, and specific electronic properties. Polytetrafluoroethylene (Teflon) is a classic example of a fluorinated polymer with widespread applications. jeyamscientific.in The vinyl group of trifluoromethanesulfinylethene makes it a potential monomer for polymerization reactions, leading to the creation of novel polymers with a high density of trifluoromethylsulfinyl side chains. These polymers could possess interesting properties for applications in coatings, membranes, or electronic materials. Furthermore, the reactivity of the sulfoxide group could be exploited for post-polymerization modification, allowing for the fine-tuning of material properties.

The table below summarizes the potential applications of trifluoromethanesulfinylethene in these fields.

| Field | Application | Rationale |

| Agrochemistry | Synthesis of new pesticides, herbicides, and fungicides. | Enhanced biological activity and metabolic stability due to the trifluoromethyl group. ossila.comyoutube.com |

| Materials Science | Development of novel fluorinated polymers and advanced materials. | Potential for unique thermal and electronic properties imparted by the trifluoromethylsulfinyl group. jeyamscientific.in |

Future Prospects and Emerging Research Areas in Trifluoromethanesulfinylethene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Trifluoromethanesulfinylethene is expected to be heavily influenced by the principles of green chemistry. The focus will be on developing methodologies that are not only efficient but also environmentally benign. Research efforts are anticipated to move away from traditional, often harsh, synthetic routes towards more sustainable alternatives. This includes the exploration of catalytic halogen exchange reactions under optimized, low-temperature conditions to minimize energy consumption and by-product formation. mdpi.com The goal is to establish protocols that offer high-purity yields while being scalable for potential industrial applications, thereby advancing sustainable alternatives in chemical manufacturing. mdpi.com

Key research targets in this area will likely involve:

Atom-Efficient Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based precursors for the ethene component.

Green Solvents: Replacing conventional volatile organic compounds with water, supercritical fluids, or ionic liquids.

Catalytic Processes: Emphasizing catalytic methods to reduce the need for stoichiometric reagents. mdpi.com

A hypothetical comparison of a traditional versus a green synthetic route is presented below.

| Feature | Traditional Method | Prospective Green Method |

| Precursors | Petrochemical-based | Bio-derived ethanol |

| Solvent | Chlorinated hydrocarbons | Supercritical CO2 |

| Catalyst | Stoichiometric strong base | Recyclable solid acid catalyst |

| Energy Input | High temperature reflux | Microwave irradiation |

| By-products | Halogenated waste | Water |

| Atom Economy | < 50% | > 85% |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone for controlling the reactivity and selectivity of chemical transformations involving Trifluoromethanesulfinylethene. Future research will undoubtedly focus on designing sophisticated catalysts to achieve specific outcomes. A major area of development will be in asymmetric catalysis to control the stereochemistry at the sulfur atom, leading to enantiomerically pure sulfoxides, which are highly valuable in medicinal chemistry.

Emerging trends in catalyst design include:

Transition Metal Catalysis: The use of palladium, copper, or rhodium complexes to facilitate the formation of the carbon-sulfur bond with high precision. nih.gov The mechanism often involves the coordination of the substrate to the metal center, followed by a rate-limiting bond activation and subsequent nucleophilic attack to yield the desired product. nih.gov

Chiral Ligand Design: The development of novel chiral ligands, such as derivatives of cinchona alkaloids, that can create a chiral pocket around the metal center. nih.gov This chiral environment directs the approach of the reactants, enabling high enantioselectivity. nih.gov

Organocatalysis: The exploration of metal-free catalytic systems based on small organic molecules to promote reactions, offering a more sustainable and cost-effective alternative to metal-based catalysts.

Computational Modeling: Utilizing computational chemistry to predict catalyst performance and guide the rational design of new, more efficient catalysts.

Exploration of Bioorthogonal Reactivity

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com The unique structure of Trifluoromethanesulfinylethene presents an intriguing platform for developing new bioorthogonal tools. While the vinyl group in Trifluoromethanesulfinylethene is not as reactive as the strained alkenes typically used in fast bioorthogonal reactions like the trans-cyclooctene/tetrazine cycloaddition, its reactivity could be tuned for specific applications. nih.gov

Future research in this domain may focus on:

Developing Novel Bioorthogonal Reactions: Exploring the reactivity of the electron-deficient vinyl sulfoxide (B87167) moiety in cycloaddition reactions or Michael additions with biologically compatible reaction partners.

Fluorine as a Reporter: The trifluoromethyl group can serve as a unique spectroscopic tag for ¹⁹F MRI or NMR, allowing for background-free imaging and detection in complex biological environments.

Late-Stage Functionalization: Using Trifluoromethanesulfinylethene as a building block to introduce the trifluoromethylsulfinyl tag onto biomolecules like proteins or carbohydrates for tracking and imaging purposes. mdpi.com The ability to perform selective chemistries in living systems has far-reaching applications in tracking biomolecules and visualizing medically relevant biomarkers. nih.gov

Advanced Applications in Functional Materials and Polymer Science

The incorporation of Trifluoromethanesulfinylethene into polymers could lead to a new class of functional materials with unique properties. The trifluoromethyl group is known to impart hydrophobicity, thermal stability, and chemical resistance, while the polar sulfoxide group can enhance adhesion and solubility. The vinyl group provides a convenient handle for polymerization.

Potential research directions and applications include:

High-Performance Polymers: Creating fluorinated polymers with exceptional thermal and oxidative stability for use in demanding applications such as aerospace components or high-performance coatings.

Functional Membranes: Developing membranes for gas separation or filtration where the specific properties of the trifluoromethylsulfinyl group can be used to control permeability and selectivity.

Smart Materials: Designing polymers that respond to external stimuli (e.g., temperature, pH, light) due to the conformational changes influenced by the sulfoxide group.

Lithography Resists: The unique combination of fluorine and sulfur atoms could be advantageous in developing next-generation photoresists for the semiconductor industry.

| Polymer Type | Monomer | Key Property | Potential Application |

| Homopolymer | Trifluoromethanesulfinylethene | High thermal stability, low surface energy | Anti-fouling marine coatings |

| Co-polymer | Trifluoromethanesulfinylethene + Styrene | Enhanced dielectric properties | Advanced electronic insulators |

| Co-polymer | Trifluoromethanesulfinylethene + Acrylic Acid | pH-responsive hydrogel | Controlled drug delivery systems |

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) is a powerful methodology that uses automation and robotics to rapidly test thousands of chemical compounds or reaction conditions. bmglabtech.comwikipedia.org This approach is poised to accelerate the discovery of new reactions and applications for Trifluoromethanesulfinylethene. HTS can be used to screen large compound libraries to identify molecules that interact with specific biological targets. bmglabtech.com

Future applications of HTS in this field include:

Reaction Optimization: Rapidly screening a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of Trifluoromethanesulfinylethene and its derivatives.

Discovery of New Reactivity: Employing HTS to test the reactivity of Trifluoromethanesulfinylethene against a diverse library of reactants to uncover novel chemical transformations.

Biological Screening: Screening libraries of Trifluoromethanesulfinylethene derivatives against various biological targets (e.g., enzymes, receptors) to identify potential new drug candidates. bmglabtech.com This process helps to identify "hits" or "leads" for further development. bmglabtech.com

The table below illustrates a hypothetical HTS campaign to optimize a catalytic cross-coupling reaction.

| Plate Well | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| A1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 45 |

| A2 | Pd(OAc)₂ | XPhos | Toluene | 80 | 78 |

| B1 | Pd(OAc)₂ | PPh₃ | Dioxane | 80 | 52 |

| B2 | Pd(OAc)₂ | XPhos | Dioxane | 80 | 85 |

| ... | ... | ... | ... | ... | ... |

| H12 | CuI | Phen | DMF | 100 | 65 |

Interdisciplinary Research with Biological and Nanoscience Fields

The unique properties of Trifluoromethanesulfinylethene make it an attractive candidate for interdisciplinary research, particularly at the interface of chemistry, biology, and nanoscience.

In Biological Sciences: The trifluoromethyl group can act as a ¹⁹F NMR probe for in vivo imaging, while the sulfoxide moiety may confer specific biological activities. Research could focus on developing Trifluoromethanesulfinylethene-based probes for studying disease pathways or as potential therapeutic agents. The compound's reactivity could be harnessed for activity-based protein profiling (ABPP) to label and identify active enzymes in complex biological samples. mdpi.com

In Nanoscience: Trifluoromethanesulfinylethene can be used as a surface modification agent for nanoparticles (e.g., gold, silica (B1680970), quantum dots). The sulfinyl group can act as a ligand to bind to the nanoparticle surface, while the trifluoromethyl group can be used to tune the surface properties, such as hydrophobicity. This could lead to the development of novel nanomaterials for applications in diagnostics, sensing, and targeted drug delivery.

Q & A

Q. What interdisciplinary approaches enhance trifluoromethanesulfinylethene’s utility in materials science?

- Collaborative Design : Combine organic synthesis with polymer chemistry (e.g., incorporating sulfinylethene into conductive polymers). Characterize thermal stability (DSC) and electronic properties (cyclic voltammetry), cross-referencing with ’s analytical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.